Lipophilicity (XLogP3) Benchmarking Against Triflamide (Parent Compound)
The target compound exhibits a computed XLogP3 of 8.1, representing an extreme increase in lipophilicity compared to the parent triflamide (XLogP3 0.1) . This 8-log-unit shift is directly attributable to the two 7-methyloctyl chains. This is relevant for applications requiring preferential partitioning into non-polar phases or hydrophobic environments.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 8.1 |
| Comparator Or Baseline | Triflamide (CAS 421-85-2): XLogP3 = 0.1 |
| Quantified Difference | Δ XLogP3 ≈ 8.0 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A ΔlogP of 8.0 indicates the target compound will partition vastly differently than the parent in biphasic systems, impacting extraction efficiency, chromatographic retention, and bioavailability models.
- [1] PubChem. Compound Summary for CID 71314098: N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide. Computed Properties: XLogP3-AA 8.1. View Source
